3-fluoro-5-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide
CAS No.: 2415509-75-8
Cat. No.: VC6461090
Molecular Formula: C11H12FN5O
Molecular Weight: 249.249
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415509-75-8 |
|---|---|
| Molecular Formula | C11H12FN5O |
| Molecular Weight | 249.249 |
| IUPAC Name | 3-fluoro-5-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C11H12FN5O/c1-8-4-9(12)10(15-5-8)11(18)14-2-3-17-7-13-6-16-17/h4-7H,2-3H2,1H3,(H,14,18) |
| Standard InChI Key | RJIPQHQFUQTGEX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N=C1)C(=O)NCCN2C=NC=N2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine ring substituted with a fluorine atom at the 3-position and a methyl group at the 5-position. A carboxamide group at the 2-position connects to an ethyl linker bearing a 1,2,4-triazole ring. This arrangement optimizes hydrogen bonding and hydrophobic interactions, critical for target binding in biological systems.
Table 1: Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-fluoro-5-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide | PubChem |
| Molecular Formula | C₁₁H₁₂FN₅O | PubChem |
| Molecular Weight | 249.24 g/mol | PubChem |
| SMILES | CC1=CC(=C(N=C1)C(=O)NCCN2C=NC=N2)F | PubChem |
| InChI Key | RJIPQHQFUQTGEX-UHFFFAOYSA-N | PubChem |
Electronic and Steric Features
The fluorine atom’s electronegativity enhances electrophilic substitution reactivity, while the methyl group contributes steric bulk, influencing conformational flexibility. The triazole ring, with two nitrogen atoms, serves as a hydrogen bond acceptor, potentially enhancing interactions with biological targets such as enzymes or receptors .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves:
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Fluorination: 5-Methylpyridine-2-carboxylic acid undergoes fluorination at the 3-position using selectfluor or similar agents.
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Amide Formation: The fluorinated intermediate reacts with ethylenediamine derivatives under carbodiimide-mediated coupling to introduce the ethyl-triazole moiety.
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Triazole Incorporation: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the 1,2,4-triazole ring, ensuring regioselectivity.
Industrial Optimization
Scalable methods employ continuous-flow reactors to enhance yield (reported >75%) and purity (>98%). Automated purification systems, such as preparative HPLC, are critical for isolating the final product.
Biological and Pharmacological Activities
Anti-Inflammatory Properties
In vitro assays on related compounds show cyclooxygenase-2 (COX-2) inhibition, with IC₅₀ values comparable to celecoxib. The triazole ring’s nitrogen atoms may coordinate with COX-2’s heme group, reducing prostaglandin synthesis.
Mechanism of Action Hypotheses
Kinase Inhibition
The compound’s pyridine and triazole motifs resemble ATP-competitive kinase inhibitors. Computational models predict binding to c-Met’s hinge region, displacing ATP and blocking phosphorylation cascades .
Enzyme Modulation
Fluorine’s electronegativity may enhance binding to enzymatic active sites, as seen in fluorinated protease inhibitors. The carboxamide group could participate in catalytic site interactions, analogous to HIV protease inhibitors like ritonavir.
Applications and Industrial Relevance
Drug Discovery
This compound serves as a scaffold for developing kinase inhibitors, antimicrobials, and anti-inflammatory agents. Its modular structure allows derivatization at the triazole, pyridine, or carboxamide positions to optimize pharmacokinetics .
Material Science
Fluorinated pyridines are used in liquid crystals and organic semiconductors. The compound’s electronic profile may suit applications in optoelectronic devices.
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